molecular formula C13H17N3O2 B11672705 ethyl (3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate

ethyl (3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate

Cat. No.: B11672705
M. Wt: 247.29 g/mol
InChI Key: ASKCCXNUNOWUMW-UHFFFAOYSA-N
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Description

ETHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves the reaction of 3-ethyl-2-imino-2,3-dihydro-1H-benzimidazole with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-2-IMINO-1,3-BENZODIAZOL-1-YL)ACETIC ACID HYDROBROMIDE
  • 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)ACETIC ACID

Uniqueness

ETHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to its specific ethyl and imino substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-(3-ethyl-2-iminobenzimidazol-1-yl)acetate

InChI

InChI=1S/C13H17N3O2/c1-3-15-10-7-5-6-8-11(10)16(13(15)14)9-12(17)18-4-2/h5-8,14H,3-4,9H2,1-2H3

InChI Key

ASKCCXNUNOWUMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(=O)OCC

Origin of Product

United States

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